

# Interpreting unexpected toxicity in animal models treated with Ivonescimab

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NCI172112 |           |
| Cat. No.:            | B1662734  | Get Quote |

# Technical Support Center: Ivonescimab Animal Model Studies

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected toxicity in animal models treated with Ivonescimab (AK112), a bispecific antibody targeting PD-1 and VEGF.

# Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Ivonescimab?

Ivonescimab is a tetravalent bispecific antibody that simultaneously targets Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor (VEGF).[1][2][3] By blocking the PD-1 pathway, Ivonescimab aims to restore the anti-tumor activity of T-cells. Concurrently, by inhibiting VEGF, it seeks to suppress tumor angiogenesis and normalize the tumor vasculature, which can also enhance the infiltration of T-cells into the tumor microenvironment. A key feature of Ivonescimab is its cooperative binding, where the presence of VEGF enhances its binding affinity to PD-1, potentially increasing its activity within the tumor microenvironment where both targets are co-expressed.[3]

Q2: What are the expected toxicities in animal models based on Ivonescimab's mechanism of action?

## Troubleshooting & Optimization





Based on its dual mechanism, the expected toxicities are a combination of those seen with PD-1 inhibitors and VEGF inhibitors. These can be broadly categorized as:

- Immune-Related Adverse Events (irAEs) from PD-1 blockade: These are due to a
  generalized activation of the immune system and can manifest as inflammation in various
  organs. In clinical studies of PD-1/PD-L1 inhibitors, common irAEs include skin rash,
  pruritus, colitis, hepatitis (elevated ALT/AST), pneumonitis, and endocrinopathies (e.g.,
  hypothyroidism, hyperthyroidism, hypophysitis).[4][5] Researchers should be vigilant for
  signs of inflammation in relevant tissues during histopathological examination of animal
  models.
- Anti-VEGF-Related Toxicities: These are primarily related to the inhibition of angiogenesis
  and vascular function. Clinically, common toxicities with VEGF inhibitors include
  hypertension, proteinuria, bleeding events, and delayed wound healing.[6][7][8] In animal
  models, this may translate to changes in blood pressure, kidney histopathology (e.g.,
  glomerular changes), and potential for hemorrhage.

Combination therapies of PD-1/L1 and VEGF inhibitors in clinical trials have shown an increased incidence of adverse events compared to monotherapy, particularly hypertension.[7] [9]

Q3: We are observing a higher-than-expected mortality rate in our mouse model. What could be the cause?

Higher-than-expected mortality could be due to several factors:

- Exaggerated Pharmacological Effect: The dual blockade might be more potent than
  anticipated in your specific animal model or tumor setting, leading to severe on-target
  toxicities. For instance, severe, systemic inflammation (a "cytokine storm") or significant
  vascular disruption could be culprits.
- Off-Target Toxicity: The antibody may be binding to an unintended target in your animal species, leading to unforeseen toxic effects.
- Model-Specific Sensitivity: The specific strain of mice or the tumor model being used might have a unique sensitivity to the combined PD-1/VEGF inhibition.

## Troubleshooting & Optimization





Immunogenicity: The development of anti-drug antibodies (ADAs) can sometimes lead to the
formation of immune complexes, which can deposit in tissues (like the kidney) and cause
inflammation and damage.[10] While often not acutely lethal, it can contribute to morbidity. In
a GLP toxicology study of a different bispecific antibody in cynomolgus monkeys, mortality
was observed at higher doses (≥1 mg/kg).[11]

A systematic investigation, starting with a dose-response study and including detailed histopathology, is crucial to determine the cause.

Q4: Our histopathology results show mononuclear cell infiltration in multiple organs. Is this an expected finding?

Yes, mononuclear cell infiltration in various tissues is a potential on-target effect of PD-1 blockade and is consistent with an immune-related adverse event. A GLP toxicology study of a PD-1-targeted fusion protein in cynomolgus monkeys showed generalized mononuclear infiltration in various tissues.[11] However, the severity, location, and composition of these infiltrates are critical for interpretation.

- Expected: Low to moderate-grade infiltrates in tumor tissue, and potentially in organs known to be affected by irAEs (e.g., liver, gut, skin, thyroid).
- Unexpected/Concerning: High-grade, diffuse inflammation in critical organs (e.g., heart, brain, lungs) not typically associated with severe irAEs, or inflammation accompanied by significant tissue necrosis or organ dysfunction. This would warrant further investigation to rule out exaggerated pharmacology or off-target effects.

Q5: We've noticed a significant drop in body weight in our treated animals that doesn't correlate with tumor size. What should we investigate?

Significant body weight loss is a common sign of toxicity. Beyond tumor burden, potential causes in animals treated with Ivonescimab could include:

- Gastrointestinal Toxicity: Immune-mediated colitis can lead to diarrhea, malabsorption, and subsequent weight loss. Histopathological examination of the intestines is recommended.
- Systemic Inflammation: A systemic inflammatory response can increase metabolic rate and cause cachexia. Measuring serum cytokines can help assess this.



- Renal Toxicity: Severe proteinuria, a known effect of VEGF inhibition, can lead to a negative protein balance. Urinalysis and kidney histopathology are key diagnostic steps.
- Hypophysitis: Inflammation of the pituitary gland, a known irAE, can disrupt hormonal balance and lead to weight loss.

## **Troubleshooting Guide for Unexpected Toxicity**

If you encounter unexpected toxicity, a systematic approach is necessary to identify the root cause.

### Step 1: Initial Assessment & Data Review

- Verify Dosing and Administration: Double-check all calculations, dilutions, and the administration route. Ensure the correct strain, age, and sex of animals were used.
- Review Clinical Observations: Scrutinize daily health monitoring records. Are there specific clinical signs associated with the toxicity (e.g., changes in posture, breathing, skin, feces)?
- Analyze Dose-Response: Is the toxicity dose-dependent? If not already done, a dose-range finding study is critical to establish the Maximum Tolerated Dose (MTD) and No Observed Adverse Effect Level (NOAEL).

### Step 2: Targeted Experimental Investigation

If the initial assessment doesn't reveal a simple error, proceed with a more in-depth investigation:



| Observation                                                             | Recommended Action                                                                                                                                                                                                                                 | Experimental Protocols        |
|-------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------|
| Sudden Death / High Mortality                                           | Perform immediate necropsy on deceased animals. Collect tissues for histopathology. Collect terminal blood samples for cytokine analysis and clinical chemistry.                                                                                   | INVALID-LINK,INVALID-<br>LINK |
| Organ-Specific Clinical Signs<br>(e.g., labored breathing,<br>diarrhea) | Focus necropsy and histopathology on the affected organ system (e.g., lungs, GI tract). Consider specialized functional assays (e.g., bronchoalveolar lavage for respiratory issues).                                                              | INVALID-LINK                  |
| Weight Loss, Hunched Posture                                            | Conduct thorough gross necropsy of all organ systems. Prioritize histopathology of the GI tract, liver, and kidneys. Perform urinalysis for proteinuria. Analyze serum for markers of liver/kidney function and systemic inflammation (cytokines). | INVALID-LINK,INVALID-<br>LINK |
| Unexpected Lesions at<br>Necropsy                                       | Document and photograph all gross lesions. Ensure these tissues are prioritized for histopathology. Consider special stains or immunohistochemistry (IHC) to characterize the lesions and infiltrating cells.                                      | INVALID-LINK                  |

# **Data Presentation**



# **Table 1: Summary of Treatment-Related Adverse Events** (TRAEs) in Human Clinical Trials of Ivonescimab & PD-1/VEGF Inhibitor Combinations

This table provides a reference for toxicities observed in humans, which can help guide observations in animal models.

| Adverse Event                  | Ivonescimab<br>(Phase 1a)[2]                                                              | Atezolizumab + Bevacizumab (HCC)[6][7]                         | PD-1/L1 Inhibitors<br>+ Targeted Therapy<br>(Meta-Analysis)[9] |
|--------------------------------|-------------------------------------------------------------------------------------------|----------------------------------------------------------------|----------------------------------------------------------------|
| Any Grade TRAEs<br>(%)         | 74.5%                                                                                     | -                                                              | 94.5%                                                          |
| Grade ≥3 TRAEs (%)             | 27.5%                                                                                     | 43%                                                            | 47.3%                                                          |
| Most Common Any<br>Grade TRAEs | Rash (29.4%), Arthralgia (19.6%), Hypertension (19.6%), Fatigue (17.6%), Diarrhea (15.7%) | -                                                              | Fatigue (34.3%)                                                |
| Most Common Grade<br>≥3 TRAEs  | Hypertension (13.7%),<br>ALT/AST Increased<br>(5.2%/3.9%), Colitis<br>(3.9%)              | Hypertension (12%),<br>AST Increased (5%),<br>Proteinuria (4%) | Hypertension (9.3%)                                            |

# Experimental Protocols • Histopathology Protocol for Toxicity Assessment

1. Objective: To prepare, process, and examine tissues microscopically to identify treatmentrelated pathological changes.

### 2. Materials:

- 10% Neutral Buffered Formalin (NBF)
- Phosphate Buffered Saline (PBS)

## Troubleshooting & Optimization





- 70%, 80%, 95%, 100% Ethanol
- Xylene
- Paraffin wax
- Microtome
- Glass slides
- Hematoxylin and Eosin (H&E) stains
- Microscope
- 3. Procedure:
- Tissue Collection & Fixation:
  - Perform a full necropsy immediately after euthanasia.
  - Collect a comprehensive set of tissues (including but not limited to: liver, kidneys, spleen, heart, lungs, brain, lymph nodes, GI tract, reproductive organs, skin, and any gross lesions).
  - Trim tissues to be no more than 5mm thick to ensure proper fixation.
  - Immediately place tissues in at least 10 volumes of 10% NBF. Fix for 24-48 hours at room temperature.
- Tissue Processing:
  - After fixation, wash tissues in PBS.
  - Dehydrate the tissues by sequential immersion in increasing concentrations of ethanol (e.g., 70% for 1 hr, 80% for 1 hr, 95% for 1 hr, 100% for 1 hr x 2).
  - Clear the tissues in xylene (or a xylene substitute) (e.g., 1 hr x 2).
  - Infiltrate and embed the tissues in molten paraffin wax.



- Sectioning and Staining:
  - Section the paraffin blocks at 4-5 μm thickness using a microtome.
  - Float the sections on a warm water bath and mount them on glass slides.
  - Dry the slides thoroughly.
  - Deparaffinize and rehydrate the sections.
  - Stain with Hematoxylin (stains nuclei blue) and Eosin (stains cytoplasm and extracellular matrix pink).
  - Dehydrate the stained slides and mount with a coverslip.
- Pathological Evaluation:
  - A board-certified veterinary pathologist should perform a blinded evaluation of the slides.
  - Compare tissues from treated animals to those from control animals.
  - Describe and semi-quantitatively score any observed lesions (e.g., inflammation, necrosis, apoptosis, cellular infiltration, fibrosis, vascular changes).

### ► Cytokine Profiling by ELISA Protocol

- 1. Objective: To quantify the concentration of specific pro-inflammatory and anti-inflammatory cytokines in serum or plasma to assess systemic immune activation.
- 2. Materials:
- Commercial ELISA kit for the cytokine of interest (e.g., mouse TNF-α, IFN-γ, IL-6, IL-10)
- Microplate reader capable of reading absorbance at 450 nm
- Wash buffer (usually PBS with 0.05% Tween-20)
- Assay diluent/blocking buffer (provided in kit)



- TMB substrate and Stop Solution (provided in kit)
- Animal serum/plasma samples
- Recombinant cytokine standards (provided in kit)
- 3. Procedure:
- · Preparation:
  - Bring all reagents and samples to room temperature.
  - Prepare serial dilutions of the recombinant cytokine standard according to the kit manufacturer's instructions to generate a standard curve.
  - Dilute samples in assay diluent if necessary.
- Assay Performance (Sandwich ELISA):
  - Add 100 μL of standards, controls, and samples to the appropriate wells of the antibodycoated microplate.
  - Incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).
  - Wash the plate 3-4 times with wash buffer.
  - Add 100 μL of the biotinylated detection antibody to each well.
  - Incubate as specified (e.g., 1 hour at room temperature).
  - Wash the plate 3-4 times.
  - Add 100 μL of Streptavidin-HRP conjugate to each well.
  - Incubate as specified (e.g., 30 minutes at room temperature, protected from light).
  - Wash the plate 3-4 times.



- $\circ$  Add 100  $\mu$ L of TMB substrate to each well. Incubate until color develops (e.g., 15-20 minutes, protected from light).
- $\circ~$  Add 50  $\mu\text{L}$  of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

### Data Analysis:

- Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Use the standard curve to interpolate the concentration of the cytokine in the unknown samples.

## **Visualizations**













Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. researchgate.net [researchgate.net]
- 2. Phase 1a dose escalation study of ivonescimab (AK112/SMT112), an anti-PD-1/VEGF-A bispecific antibody, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. Summit Therapeutics Inc. Ivonescimab (SMT112)\* Ivonescimab Overview [smmttx.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Treatment-Related Adverse Events of PD-1 and PD-L1 Inhibitors in Clinical Trials: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Profile of Adverse Events Related to PD-1 and PD-L1 Inhibitor—Based Therapy The ASCO Post [ascopost.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Pharmacokinetics, pharmacodynamics, and toxicity of a PD-1-targeted IL-15 in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Interpreting unexpected toxicity in animal models treated with Ivonescimab]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662734#interpreting-unexpected-toxicity-in-animal-models-treated-with-ivonescimab]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com